Tetryzoline

Catalog No.
S569467
CAS No.
84-22-0
M.F
C13H16N2
M. Wt
200.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetryzoline

CAS Number

84-22-0

Product Name

Tetryzoline

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

InChI

InChI=1S/C13H16N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-2,4,6,12H,3,5,7-9H2,(H,14,15)

InChI Key

BYJAVTDNIXVSPW-UHFFFAOYSA-N

SMILES

C1CC(C2=CC=CC=C2C1)C3=NCCN3

Solubility

In water, 31.09 mg/L at 25 °C (est)

Synonyms

2-(1,2,3,4-tetrahydro-1-naphthyl)-2-imidazoline, Berberil N, Caltheon, Collyrium Fresh, Diabenyl T, Eye-Sine, Eye-Zine, Murine Plus, Murine Sore Eyes, Ophtalmin, Optazine Fresh, Optigene, Rhinopront, Tetra-Ide, Tetraclear, tetrahydrozoline, tetrahydrozoline hydrochloride, tetrahydrozoline monohydrochloride, tetrahydrozoline, (+-)-isomer, tetrahydrozoline, (-)-isomer, Tetrilin, tetryzoline, Tyzine, Vasopos, Visine, Vispring, Yxin

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C3=NCCN3

Mechanism of Action:

Tetryzoline is a sympathomimetic amine, meaning it mimics the effects of the sympathetic nervous system. Its primary action in the eye is to cause vasoconstriction, or narrowing, of blood vessels in the conjunctiva, the thin membrane covering the white part of the eye. This reduces redness and swelling caused by minor irritations [].

Limitations and Safety Concerns:

While Tetryzoline offers temporary relief for eye redness, its use in research is limited due to several factors. Firstly, its mechanism of action can lead to a rebound effect, where redness worsens after the medication wears off. This can lead to medication overuse and potential complications []. Secondly, Tetryzoline can cause systemic side effects, such as increased heart rate and blood pressure, especially in high doses or with prolonged use [].

Exploration of Alternative Applications:

Despite limitations for treating eye redness, some research explores Tetryzoline's potential applications in other areas. Studies have investigated its use as a nasal decongestant, though safety concerns remain a significant consideration []. Additionally, there is limited research exploring Tetryzoline's potential effects on other conditions, such as allergic conjunctivitis. However, more research is required to confirm its efficacy and safety in these contexts [].

XLogP3

1.8

LogP

log Kow = 3.69 (est)

Melting Point

256-257

Related CAS

522-48-5 (mono-hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Use and Manufacturing

Tetrahydrozoline is used as a medication. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Vapor Pressure

6.5X10-7 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

84-22-0

Associated Chemicals

Tetrahydrozoline hydrochloride; 522-48-5

Wikipedia

Tetrahydrozoline

Drug Warnings

Excessive dosage and/or prolonged or too frequent use of tetrahydrozoline should be avoided. In children, excessive dosage of the drug may cause severe drowsiness accompanied by profuse sweating.
Ophthalmic use of tetrahydrozoline occasionally may cause systemic sympathomimetic effects such as headache, hypertension, weakness, sweating, palpitation, and tremors. Overdosage of the drug may produce CNS depression with drowsiness, decreased body temperature, bradycardia, shock-like hypotension, apnea, and coma. In pediatric patients, accidental ingestion of imidazoline derivatives (i.e., tetrahydrozoline, naphazoline, oxymetazoline) has resulted in serious adverse events requiring hospitalization (e.g., coma, bradycardia, decreased respiration, sedation, somnolence).
Tetrahydrozoline hydrochloride is contraindicated in children younger than 2 years of age. Ophthalmic solutions of tetrahydrozoline should not be used for self-medication in children younger than 6 years of age.
Use of tetrahydrozoline in the eye may cause blurred vision, irritation, and mydriasis. Conjunctival application of tetrahydrozoline, especially when high concentrations are used in geriatric patients, may liberate pigment granules, presumably from the iris. Rebound congestion, characterized by chronic redness, swelling, or reactive hyperemia, frequently occurs with prolonged use. Prolonged use of tetrahydrozoline ophthalmic solution should be avoided for these reasons.
For more Drug Warnings (Complete) data for Tetrahydrozoline (11 total), please visit the HSDB record page.

Biological Half Life

Following ocular administration of 0.05% tetryzoline, the mean serum half-life was approximately 6 hours.
... Ten healthy volunteers consented to have two drops of Original Visine eye drops (0.05% tetrahydrozoline solution) placed directly into the conjunctival sac of each eye, 30 seconds apart, at times 0, 4, 8, and 12 hr. Blood and urine samples were then collected at 2, 5, 9, 13, and 24 hr post-application and analyzed for concentrations. ... The mean serum half-life of tetrahydrozoline was approximately 6 hr. ...
/A child/ ingested an unknown amount of eye drops containing tetrahydrozoline (THZ) ... had plasma levels of 51.4 and 23.6 ng/mL at 7 and 12 hr, respectively, after ingestion, revealing a half-life of 4.4 hr. ...

Methods of Manufacturing

Tetrahydrozoline ... is made by the condensation of 1,2,3,4-tetrahydro-1-naphthoic acid or its methyl ester with 1,2-ethylenediamine.
Preparation from ethylenediamine, ethylenediamine hydrochloride, and methyl 1,2,3,4-tetrahydro-1-naphthoate: Synerholm et al., United States of America patent 2731471 (1956 to Sahyun Labs.)

Analytic Laboratory Methods

Analyte: tetrahydrozoline hydrochloride; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /tetrahydrozoline hydrochloride/
Analyte: tetrahydrozoline hydrochloride; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards /tetrahydrozoline hydrochloride/
Analyte: tetrahydrozoline hydrochloride; matrix: chemical identification; procedure: visual reaction (white, curdy precipitate) with silver nitrate (Chloride test) /tetrahydrozoline hydrochloride/
Analyte: tetrahydrozoline hydrochloride; matrix: chemical purity; procedure: dissolution in glacial acetic acid; addition of acetic anhydride, mercuric acetate and quinaldine red indicator; titration with perchloric acid /tetrahydrozoline hydrochloride/
For more Analytic Laboratory Methods (Complete) data for Tetrahydrozoline (12 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. /Tetrahydrozoline hydrochloride/
Tetrahydrozoline hydrochloride ophthalmic solutions should be stored in tight containers.

Interactions

BACKGROUND: We report two cases of drug-facilitated sexual assault which presented with CNS depression rendering the victims vulnerable to sexual assault and unable to recall the events surrounding the crimes. In each tetrahydrozoline (THZ) was quantified. CASE REPORT: Case #1 ingested an unknown amount of eye drops containing THZ mixed with alcoholic beverages. Case #1 presented to the emergency department (ED) approximately 7 hr after reportedly being sexually assaulted and was without symptoms in the ED. Earlier reports from individuals who saw her indicated the victim to be "heavily intoxicated". Case #2 also ingested an unknown amount of eye drops containing THZ mixed with alcoholic beverages. Case #2 presented to an ED without symptoms approximately 23 hr after reportedly being sexually assaulted. Urine obtained from both cases was assessed for THZ concentrations using gas-chromatography-mass spectrometry. CASE DISCUSSION: Case #1 had a 0.15 g% (by weight by volume) urine ethanol concentration and a urinary THZ concentration of 1.481 ng/mL, approximately 7h after ingestion. Case #2 was negative for ethanol but had a urine THZ concentration of 108 ng/mL at 23 hr post-ingestion. Few case reports have been published documenting the use of THZ to facilitate sexual assault. CONCLUSION: We report two cases of drug-facilitated sexual assault involving the use of THZ where alcoholic beverages were concomitantly consumed. This is the first paper to our knowledge which discusses pharmacology of THZ ingestion and the significance of alcohol being present.

Stability Shelf Life

Commercial products stored up to 3 yr at room temperature demonstrated no significant degradation.
Stable under recommended storage conditions. /Tetrahydrozoline hydrochloride/

Dates

Modify: 2023-08-15

Complete atrioventricular block due to ingestion of Visine eye drops

Omar Afify, Abdul-Rahman M Suleiman, Hassan G Mohamed, Omar Saaed
PMID: 33980559   DOI: 10.1136/bcr-2021-241905

Abstract

Visine eye drops are a commonly used topical drug for irritation of the eye. The active component in Visine eye drops is tetrahydrozoline. Tetrahydrozoline is an imidazoline derivative found in several ophthalmic and nasal decongestants. Exposure is common in young children, who unintentionally ingest it, but cases have been rising in the adult population. The main systemic effects are bradycardia and hypotension due to activation of the central alpha-adrenergic receptors. In this case report, a 76-year-old man presents with bradycardia after 24 hours following ingestion of 120 mL of 0.05% tetrahydrozoline (eight bottles of Visine eye drops) in a suicide attempt. His initial ECG demonstrated complete heart block and QT prolongation. Subsequent ECGs showed unremitting first-degree atrioventricular block and QT prolongation. Here, we are presenting the first case of complete heart block following tetrahydrozoline consumption.


Separation of tetrahydrozoline enantiomers in capillary electrophoresis with cyclodextrin-type chiral selectors and investigation of chiral recognition mechanisms

Ann Gogolashvili, Ketevan Lomsadze, Lali Chankvetadze, Nino Takaishvili, Paola Peluso, Roberto Dallocchio, Antonio Salgado, Bezhan Chankvetadze
PMID: 33789195   DOI: 10.1016/j.chroma.2021.462084

Abstract

The recognition power and affinity pattern of various cyclodextrins (CD) towards the enantiomers of tetrahydrozoline (THZ) were studied using capillary electrophoresis (CE). As expected, affinity of THZ enantiomers and selectivity of recognition towards CD derivatives was strongly dependent on the cavity size and substituent type and pattern on the CD rims. Not only were the affinity strength and selectivity of recognition affected by the size of the cavity and chemistry of the CDs but also the affinity pattern. Another interesting example of opposite affinity pattern of enantiomers towards α- and β-CD was observed here. In addition, opposite affinity pattern of THZ enantiomers was seen towards β-CD and its acetylated derivatives, while methylation of β-CD did not affect the affinity pattern of THZ enantiomers. In order to get more information about structural mechanisms of the multivariate dependences mentioned above, rotating frame Overhauser enhancement spectroscopy (ROESY) and computation techniques were used. Significant differences between the structure of THZ complexes with different CDs with both methods were encountered. Good correlations between experimentally determined and computed structure of complexes, as well as between computed complex stabilities and enantiomer migration order (EMO) in CE were observed.


An electrochemical sensing platform to determine tetrahydrozoline HCl in pure form, pharmaceutical formulation, and rabbit aqueous humor

Amr M Mahmoud, Martin N Saad, Eman S Elzanfaly, Sawsan M Amer, Hebatallah M Essam
PMID: 32930213   DOI: 10.1039/d0ay00882f

Abstract

In the pharmaceutical industry, finding cost-effective and real-time analyzers that provide valid data is a good aim. The purpose of this work was to propose a link between the pharmaceutical industry and the recent innovations in solid-contact ion-selective electrodes (SC-ISEs) for the utilization of these electrodes as real-time analyzers to evaluate the concentration of tetrahydrozoline HCl in different matrices. The backbone of these new potentiometric sensors is the conjunction of calix[6]arene and (2-hydroxypropyl)-β-cyclodextrin as molecular recognition elements and a network of multi-walled carbon nanotubes as a solid transducer material between an ionophore-doped PVC membrane and microfabricated Cu electrodes. The proposed sensors were optimized to determine tetrahydrozoline, and their performances were assessed according to the IUPAC recommendations. The proposed solid-contact sensors were compared with liquid contact sensors, and the former sensors were found to be better than the latter sensors in terms of durability, handling, and easier adaptation to industry with comparable sensitivity. The measurements were implemented using phosphate buffer (pH: 6). The best obtained linearity range was 1 × 10-2 to 1 × 10-7 M, and the best LOD was 1 × 10-8 M. The sensors with the best performance were successfully applied to determine tetrahydrozoline in a pharmaceutical eye preparation and rabbit tears. The obtained results were statistically compared to those obtained by the official method of analysis, and no significant difference was obtained. The eco-score of the method was assessed using the eco-scale tool and also compared with that of the official method. The proposed approach was validated according to the International Council for Harmonisation (ICH) guidelines.


In vitro-in vivo evaluation of tetrahydrozoline-loaded ocular in situ gels on rabbits for allergic conjunctivitis management

Neslihan Üstündağ Okur, Vildan Yozgatli, Mehmet Evren Okur
PMID: 32359095   DOI: 10.1002/ddr.21677

Abstract

Ocular allergy is one of the most common disorders of the eye surface. The conventional eye drops lack of therapeutic efficacy due to low ocular bioavailability and decreased drug residence time on eye surface. Hence, the present research work aimed to formulate, optimize, and evaluate the in situ gel for ophthalmic drug delivery. The prepared in situ gel formulations were evaluated for clarity, pH, gelling capacity, viscosity, osmolality, in vitro release study, and kinetic evaluation. ex vivo corneal permeation/penetration study using goat and in vivo studies on rabbits were also performed. Fourier-transformed infrared spectroscopy was also applied to study possible interactions between drug and polymers. The formulations found to be stable, nonirritant, and showed sustained release of the drug for a period of up to 24 hr with no ocular damage. The developed in situ gels loaded with tetrahydrozoline are alternative and promising ocular candidates for the treatment of allergic conjunctivitis.


Critical evaluation of the methodology used by Wilson-Davies et al., (2020) entitled "Concerning the Optigene Direct LAMP assay, and it`s use in at-risk groups and hospital staff"

Dr Veronica Fowler, Dr Angela Douglas, Professor Keith Godfrey, Professor Anthony Williams, Professor Andrew Beggs, Stephen Kidd, Dr Nick Cortes, Professor Mark Wilcox, Dr Kerrie Davies, Melanie Smith, Professor Dame Sue Hill
PMID: 33573778   DOI: 10.1016/j.jinf.2021.01.012

Abstract




Concerning the OptiGene Direct LAMP assay, and it’s use in at-risk groups and hospital staff

Eleri S W Wilson-Davies, Adhyana I K Mahanama, Buddhini Samaraweera, Nusreen Ahmed, Simon Friar, Emanuela Pelosi
PMID: 33573779   DOI: 10.1016/j.jinf.2021.01.013

Abstract




Anterior and posterior segment vasculopathy associated with long-term use of tetrahydrozoline

E Kisilevsky, D D DeAngelis
PMID: 30301745   DOI: 10.1503/cmaj.180519

Abstract




The Setting Time of Polyether Impression Materials after Contact with Conventional and Experimental Gingival Margin Displacement Agents

Danuta Nowakowska, Zbigniew Raszewski, Marek Ziętek, Jolanta Saczko, Julita Kulbacka, Włodzimierz Więckiewicz
PMID: 27333590   DOI: 10.1111/jopr.12471

Abstract

The compatibility of chemical gingival margin displacement agents with polyether impression materials has not been determined. The aim of this study was to evaluate the setting time of polyether impression elastomers after contact with conventional and experimental gingival displacement agents.
The study compared the setting time of two polyether impression materials: medium body (Impregum Penta Soft) and light body (Impregum Garant L DuoSoft) after contact with 10 gingival displacement agents, including 5 conventional astringents (10%, 20%, and 25% aluminum chloride, 25% aluminum sulfate, and 15.5% ferric sulfate) and 5 experimental adrenergics (0.1% and 0.01% HCl-epinephrine, 0.05% HCl-tetrahydrozoline, 0.05% HCl-oxymetazoline, and 10% HCl-phenylephrine). As many as 120 specimens (60 light body and 60 medium body) were mixed with 20 μl of each of 10 gingival displacement agents, and the time to achieve maximum viscosity was measured with a viscometer. The setting times of these specimens were compared with the control group of 12 specimens, which were polymerized without contact with the displacement agents. The experiments were performed in two environments: 23°C and 37°C (± 0.1°C). Individual and average polymerization time compatibility indices (PTCI) were calculated. Data were analyzed by 2-way ANOVA (α = 0.05).
The evaluated chemical displacement agents from both groups changed the setting time of light- and medium-body PE. The negative individual PTCI values achieved astringent (20% aluminum chloride) with two PE in both temperature environments. The average PTCI values of the experimental displacement agents at laboratory and intraoral temperatures were significantly higher than the conventional agents.
The present findings suggest that experimental retraction agents can be recommended clinically as gingival margin displacement agents with minimal effects on the setting time of medium- and light-body polyether impression materials; however, direct contact of chemical displacement agents and polyether impression materials can be avoided.


Potential toxicity of topical ocular solutions

Nevio Cimolai
PMID: 31405839   DOI: 10.1503/cmaj.72457

Abstract




Determination of antazoline and tetrahydrozoline in ophthalmic solutions by capillary electrophoresis and stability-indicating HPLC methods

Mehmet Gumustas, Usama Alshana, Nusret Ertas, Nilgun Gunden Goger, Sibel A Ozkan, Bengi Uslu
PMID: 26952922   DOI: 10.1016/j.jpba.2016.02.032

Abstract

Capillary electrophoretic (CE) and high performance liquid chromatographic (HPLC) methods were developed and optimized for the determination of antazoline (ANT) and tetrahydrozoline (TET) in ophthalmic formulations. Optimum electrophoretic conditions were achieved using a background electrolyte of 20mM phosphate buffer at pH 7.0, a capillary temperature of 25°C, a separation voltage of 22 kV and a pressure injection of the sample at 50 mbar for 17s. HPLC analysis was performed with Kinetex (150 × 4.6mm ID × 5 μm) (Phenomenex, USA) analytical column with 1 mL min(-1) flow rate of mobile phase which consisted of 0.05% TFA in bidistilled water (pH adjusted to 3.0 with 5M NaOH) and acetonitrile/buffer in the ratio of 63:37 (v/v) at room temperature. Injection volume of the samples was 10 μL and the wavelength of the detector was set at 215 nm for monitoring both analytes. Calibration graphs showed a good linearity with a coefficient of determination (R(2)) of at least 0.998 for both methods. Intraday and interday precision (expressed as RSD%) were lower than 2.8% for CE and 0.92% for HPLC. The developed methods were demonstrated to be simple and rapid for the determination of ANT and TET in ophthalmic solutions providing recoveries in the range between 97.9 and 102.70% for CE and HPLC.


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